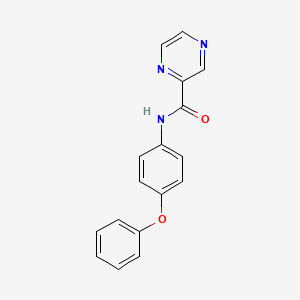

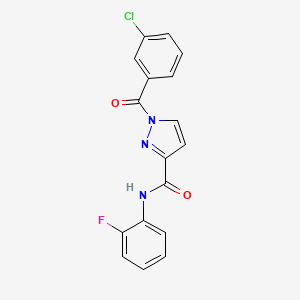

![molecular formula C18H12O3 B5562372 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

説明

Synthesis Analysis

The synthesis of furochromenones typically involves green, catalyst-free, and solvent-free conditions, leveraging microwave irradiation for high yields. Kumar et al. (2015) demonstrated a high-yielding one-step synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones using a three-component reaction that emphasizes the efficiency and environmental friendliness of modern synthetic approaches (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction methods, revealing intricate details about the crystal structure and molecular conformations. For instance, Turbay et al. (2014) characterized a novel psoralen derivative, highlighting the co-planarity of fused phenyl and heterocycle rings, which is a common feature among furochromenones (Turbay et al., 2014).

Chemical Reactions and Properties

Furochromenones undergo a variety of chemical reactions, including multi-component reactions, Michael addition, and cyclization, to yield biologically active structures. Zhou et al. (2013) developed an efficient method for synthesizing substituted furo[3,2-c]chromen-4-ones, showcasing the compound's versatility in chemical transformations (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of furochromenones, such as solubility, melting points, and crystallinity, are closely linked to their molecular structure. The presence of functional groups and the overall molecular geometry influence these properties significantly, although specific details for "5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one" would require targeted research.

Chemical Properties Analysis

Furochromenones exhibit a range of chemical properties, including reactivity towards various reagents and participation in cycloaddition reactions. Their chemical behavior is often explored through theoretical and experimental studies to understand their mechanism of action and potential as therapeutic agents. For example, Jindal et al. (2014) explored the photoinduced intramolecular coupling in furochromenones, shedding light on their chemical properties under specific conditions (Jindal et al., 2014).

科学的研究の応用

Synthetic Protocols and Chemical Applications

Synthetic Protocols and Chemical Importance : 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one belongs to the class of compounds structurally related to 6H-benzo[c]chromen-6-ones, which are core structures in various secondary metabolites and have significant pharmacological importance. Due to the limited natural production of these compounds, synthetic methods for their preparation are crucial. Notable synthetic methods include Suzuki coupling reactions, reactions with 3-formylcoumarin, radical-mediated cyclization of aryl benzoates, metal or base-catalyzed cyclization, and benzoic acid coupling with benzoquinone, utilizing electrophilic metal-based catalysts. These methods provide efficient and straightforward pathways for creating these structurally complex compounds (Mazimba, 2016).

Pharmacological Properties and Health Applications

Natural Anti-inflammatory Agents : Isoflavones, compounds with a structure based on the 3-phenyl chromen-4-one backbone, show a structural similarity to 17-β estradiol, the primary female sex hormone. This class of secondary plant metabolites, including genistein, daidzein, and others, are recognized for their anti-inflammatory properties by activating various biochemical and molecular mechanisms. Their consumption in foods rich in isoflavones may help prevent the evolution of inflammation-based diseases, highlighting their therapeutic potential in the dietary and pharmacological landscape (Danciu et al., 2018).

Industrial and Environmental Applications

Biphasic Dehydration of Sugars : The compound this compound is structurally related to 5-hydroxymethylfurfural (HMF) and furfural, chemicals derived from the dehydration of sugars like glucose or fructose and xylose. These chemicals serve as essential building blocks in producing fuels and other chemicals. Efficient extraction processes for these dehydration products, considering environmental, health, and safety impacts, are critical. Tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are used for screening solvents based on molecular structure, offering insights into the development of greener and more efficient industrial processes (Esteban et al., 2020).

将来の方向性

特性

IUPAC Name |

5-methyl-3-phenylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-11-7-18(19)21-17-9-16-14(8-13(11)17)15(10-20-16)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOFGIJNZZENAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)

![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)